molecular formula C14H10<br>(C6H4CH)2<br>C14H10 B1667546 Anthracene CAS No. 120-12-7

Anthracene

Cat. No. B1667546
CAS RN: 120-12-7
M. Wt: 178.23 g/mol
InChI Key: MWPLVEDNUUSJAV-UHFFFAOYSA-N
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Patent
US05730890

Procedure details

A KAn solution is prepared as described in Example 20. The monoglyme is allowed to evaporate and the solid potassium anthracide complex collected. The melting point of the potassium anthracide crystals is >300° C. The dark-blue crystals turn white on exposure to air as a result of the radical-anion oxidation. Potassium anthracene salt is added to a solution of anhydrous NMP to give a 0.05M anthracene radical-anion solution resulting in the characteristic deep blue-black coloration of the solution. The KAn is stable in NMP. A sample of PTFE is treated in this bath and Pd seeded and electroless Cu subsequently plated as described in Example 17 with similar results.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Potassium anthracene salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(COC)OC.[CH:7]1[C:20]2[C:11](=[CH:12][C:13]3[C:18]([CH:19]=2)=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:10]=[CH:9][CH:8]=1.[K]>CN1C(=O)CCC1>[CH:10]1[C:11]2[C:20](=[CH:19][C:18]3[C:13]([CH:12]=2)=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:7]=[CH:8][CH:9]=1 |f:1.2,^1:20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)COC
Step Two
Name
Potassium anthracene salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12.[K]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A KAn solution is prepared
CUSTOM
Type
CUSTOM
Details
to evaporate
CUSTOM
Type
CUSTOM
Details
the solid potassium anthracide complex collected
CUSTOM
Type
CUSTOM
Details
is >300° C
CUSTOM
Type
CUSTOM
Details
a result of the radical-anion oxidation

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05730890

Procedure details

A KAn solution is prepared as described in Example 20. The monoglyme is allowed to evaporate and the solid potassium anthracide complex collected. The melting point of the potassium anthracide crystals is >300° C. The dark-blue crystals turn white on exposure to air as a result of the radical-anion oxidation. Potassium anthracene salt is added to a solution of anhydrous NMP to give a 0.05M anthracene radical-anion solution resulting in the characteristic deep blue-black coloration of the solution. The KAn is stable in NMP. A sample of PTFE is treated in this bath and Pd seeded and electroless Cu subsequently plated as described in Example 17 with similar results.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Potassium anthracene salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(COC)OC.[CH:7]1[C:20]2[C:11](=[CH:12][C:13]3[C:18]([CH:19]=2)=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:10]=[CH:9][CH:8]=1.[K]>CN1C(=O)CCC1>[CH:10]1[C:11]2[C:20](=[CH:19][C:18]3[C:13]([CH:12]=2)=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:7]=[CH:8][CH:9]=1 |f:1.2,^1:20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)COC
Step Two
Name
Potassium anthracene salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12.[K]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A KAn solution is prepared
CUSTOM
Type
CUSTOM
Details
to evaporate
CUSTOM
Type
CUSTOM
Details
the solid potassium anthracide complex collected
CUSTOM
Type
CUSTOM
Details
is >300° C
CUSTOM
Type
CUSTOM
Details
a result of the radical-anion oxidation

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.